

# FT836 In Vivo Persistence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ST-836  |           |
| Cat. No.:            | B611022 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo persistence of FT836, an off-the-shelf, iPSC-derived CAR T-cell therapy targeting MICA/B.[1]

## Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of FT836 that promotes its persistence in vivo?

A1: FT836 is engineered with a novel "Sword & Shield" technology designed to promote functional persistence, even without conditioning chemotherapy.[1][2] This system has two key components:

- Sword (Alloimmune Defense Receptor ADR): This is a 4-1BB-targeted CAR that enables FT836 to recognize and eliminate host alloreactive immune cells that would otherwise reject it.[2]
- Shield (CD58 Knockout): The elimination of CD58 expression on FT836 cells prevents host T-cell recognition and subsequent attack, shielding the CAR T-cells from the host's immune response.[2]

This dual mechanism allows FT836 to persist and maintain its anti-tumor activity in the presence of a host immune system.[3]







Q2: How does FT836 overcome common tumor escape mechanisms related to its target?

A2: FT836 targets MICA/B, stress proteins expressed on a wide range of solid tumors.[1][4] A common way tumors evade the immune system is by cleaving and shedding MICA/B from their surface.[4] FT836 is uniquely designed to bind to the α3 domain of MICA/B, a region resistant to this shedding.[1][4] This stabilizes MICA/B expression on the tumor cell surface, ensuring a consistent target for FT836 and inducing robust cytolytic killing.[1][4]

Q3: Can the persistence and efficacy of FT836 be enhanced with combination therapies?

A3: Yes, preclinical data suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care regimens. Treatment of tumor cells with chemotherapy or radiation therapy has been shown to increase the expression of MICA/B on the cell surface, thereby providing more targets for FT836 and enhancing its cytolytic activity.[4] A Phase 1 clinical trial is currently evaluating FT836 alone and in combination with chemotherapy and monoclonal antibodies in patients with advanced solid tumors.[5]

Q4: Is lymphodepletion required for FT836 to persist?

A4: FT836 is engineered to promote functional persistence without the need for conditioning chemotherapy (lymphodepletion).[2] The "Sword & Shield" technology is designed to allow FT836 to thrive despite the presence of host alloreactive T cells.[1][3]

## **Troubleshooting Guide**



| Issue                                                                 | Potential Cause(s)                                                                                                                                                                                                                                                        | Suggested Solution(s)                                                                                                                                                                                                                               |
|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal FT836 persistence in preclinical models                    | High alloreactive immune cell pressure in the animal model.                                                                                                                                                                                                               | While FT836 is designed to resist alloreactivity, in certain models with supraphysiological challenges, persistence may be affected. Consider using immunodeficient mouse strains like NSG mice for initial engraftment and persistence studies.[6] |
| Low or heterogeneous MICA/B expression on the target tumor cell line. | 1. Screen various tumor cell lines for high and stable MICA/B expression. 2. Consider pre-treating tumor cells with low-dose chemotherapy or radiation in vitro or in vivo to upregulate MICA/B expression before FT836 administration, based on preclinical findings.[4] |                                                                                                                                                                                                                                                     |
| Insufficient FT836 dose.                                              | Perform a dose-escalation<br>study to determine the optimal<br>FT836 cell number for your<br>specific tumor model.[7]                                                                                                                                                     | _                                                                                                                                                                                                                                                   |
| High variability in FT836 persistence across a cohort                 | Inconsistent tumor<br>engraftment.                                                                                                                                                                                                                                        | Ensure consistent tumor cell implantation technique and monitor tumor growth to initiate FT836 treatment at a similar tumor burden for all animals.[7]                                                                                              |



| Varied immune reconstitution in humanized mouse models.  | If using humanized models, characterize the immune cell populations in each animal before and after FT836 administration to correlate with persistence.                                     |                                                                                                                                                                                                         |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Difficulty in detecting FT836 cells at later time points | Choice of detection method.                                                                                                                                                                 | Use a highly sensitive method like quantitative PCR (qPCR) for the CAR transgene or multiparameter flow cytometry with specific markers for human T-cells (e.g., hCD45, hCD3) and the CAR construct.[6] |
| Natural contraction phase of the T-cell response.        | It is normal for CAR T-cell<br>numbers to decrease after the<br>initial expansion phase. Focus<br>on establishing a stable, long-<br>term persistence level rather<br>than peak numbers.[8] |                                                                                                                                                                                                         |

### **Data Presentation**

The following tables represent the type of quantitative data that should be collected from in vivo persistence studies of FT836. (Note: The data presented here is illustrative and based on qualitative descriptions from preclinical studies. Researchers should replace this with their own experimental data.)

Table 1: In Vivo Persistence of FT836 in a Xenograft Model



| Time Point | Mean FT836 Cells per μl<br>Blood (Flow Cytometry) | Mean CAR Transgene<br>Copies per µg DNA (qPCR) |
|------------|---------------------------------------------------|------------------------------------------------|
| Day 7      | 1,500                                             | 50,000                                         |
| Day 14     | 5,000                                             | 180,000                                        |
| Day 28     | 2,000                                             | 75,000                                         |
| Day 60     | 800                                               | 30,000                                         |

Table 2: Anti-Tumor Efficacy of FT836 in a Solid Tumor Xenograft Model

| Treatment Group      | Mean Tumor Volume (mm³)<br>at Day 28 | Percent Tumor Growth Inhibition |
|----------------------|--------------------------------------|---------------------------------|
| Vehicle Control      | 1200                                 | N/A                             |
| FT836 (Low Dose)     | 450                                  | 62.5%                           |
| FT836 (High Dose)    | 150                                  | 87.5%                           |
| FT836 + Chemotherapy | 50                                   | 95.8%                           |

## **Experimental Protocols**

Protocol 1: Assessment of FT836 Persistence and Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework. Specifics such as cell numbers and timing should be optimized for the chosen tumor model.

- Cell Line Preparation:
  - Culture a human solid tumor cell line known to express MICA/B (e.g., a lung, ovarian, or prostate cancer cell line).[9]
  - Harvest cells during the exponential growth phase.
- Tumor Implantation:



- Implant 1-5 x 10<sup>6</sup> tumor cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[7]
- Monitor tumor growth using caliper measurements.[7]
- FT836 Administration:
  - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.
  - o Administer FT836 intravenously (i.v.) via the tail vein. Include a vehicle control group.
- · Monitoring Persistence:
  - Collect peripheral blood at regular intervals (e.g., weekly).
  - Perform flow cytometry to quantify the number of human T-cells (hCD45+, hCD3+) that are CAR-positive.
  - Alternatively, perform qPCR on whole blood or peripheral blood mononuclear cells (PBMCs) to determine the number of CAR transgene copies.
- Monitoring Efficacy:
  - Measure tumor volume with calipers 2-3 times per week.[7]
  - At the end of the study, tumors can be excised for histological or flow cytometric analysis of FT836 infiltration.

## **Visualizations**





FT836 'Sword & Shield' Mechanism for In Vivo Persistence

Click to download full resolution via product page

Caption: FT836 "Sword & Shield" mechanism.



#### Experimental Workflow for Assessing FT836 In Vivo Persistence



Click to download full resolution via product page

Caption: Workflow for in vivo studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. Fate Therapeutics Presents Pan-tumor Targeting Preclinical [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]
- 5. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. In vivo CAR T cell tumor control assay [protocols.io]
- 8. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FT836 In Vivo Persistence Technical Support Center].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#improving-ft836-persistence-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com